REACTION_CXSMILES
|
[Na].Cl.[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1.[C:12](#[N:15])[CH:13]=[CH2:14]>C(O)C>[NH2:15][C:12]1[CH2:13][CH2:14][N:10]([C:7]2[CH:8]=[CH:9][C:4]([CH3:3])=[CH:5][CH:6]=2)[N:11]=1 |f:1.2,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
is evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
Water is added
|
Type
|
FILTRATION
|
Details
|
the separated solid is collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The solid is dissolved in dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
The effluent is refluxed with the gradual addition of hexane
|
Type
|
CUSTOM
|
Details
|
to separate a crystalline product
|
Type
|
CUSTOM
|
Details
|
The entire crystallization step
|
Type
|
CUSTOM
|
Details
|
to give 3.4 g
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NN(CC1)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |